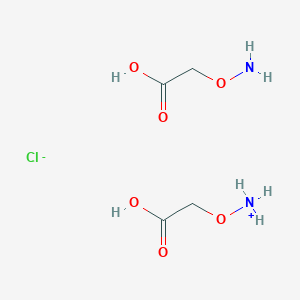
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (aminooxy)acetic acid (ammoniooxy)acetic acid chloride involves the reaction of aminooxyacetic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its ability to inhibit certain enzymes.
Mechanism of Action
The compound exerts its effects by inhibiting enzymes such as 4-aminobutyrate aminotransferase and aspartate aminotransferase. This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA) in tissues, affecting various biochemical pathways. The inhibition of these enzymes can also impact mitochondrial energy metabolism and glycolysis .
Comparison with Similar Compounds
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride is unique due to its specific enzyme inhibition properties. Similar compounds include:
Hydroxylamineacetic acid: Another compound with enzyme inhibition properties.
Carboxymethoxylamine: Known for its ability to inhibit pyridoxal phosphate-dependent enzymes.
Carboxymethoxylamine hemihydrochloride: Similar in structure and function, used in various biochemical studies
This compound stands out due to its specific applications in enzyme inhibition and its potential therapeutic uses.
Properties
Molecular Formula |
C4H11ClN2O6 |
|---|---|
Molecular Weight |
218.59 g/mol |
IUPAC Name |
2-aminooxyacetic acid;carboxymethoxyazanium;chloride |
InChI |
InChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h1H2,3H3;1,3H2,(H,4,5);1H |
InChI Key |
AXIKLJPWEGNZIG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)O[NH3+].C(C(=O)O)ON.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
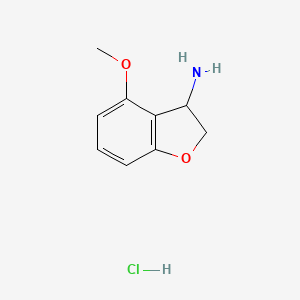
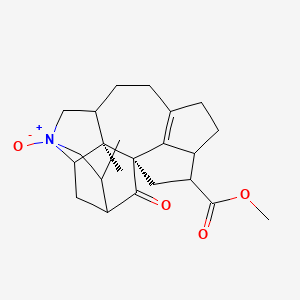
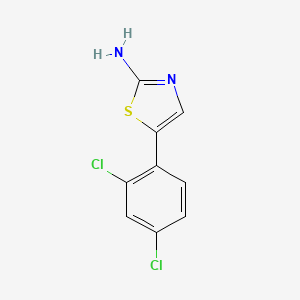
![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)

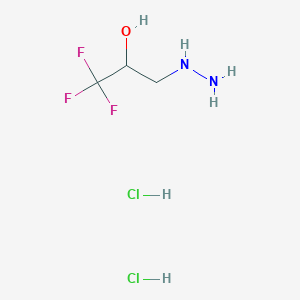
![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
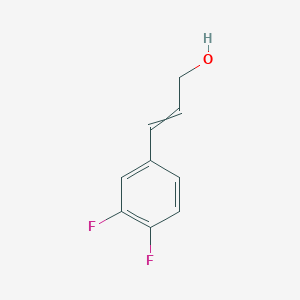
![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
